4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13477381
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19ClN2O3 |
|---|---|
| Molecular Weight | 310.77 g/mol |
| IUPAC Name | benzyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19ClN2O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
| Standard InChI Key | UBWQVLOKGBWWBD-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 2-position with a methyl group and at the 4-position with a chloroacetyl group (). A benzyl ester () is attached to the nitrogen at position 1 (Figure 1) .
Key Structural Features:
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Piperazine Core: Facilitates hydrogen bonding and molecular interactions.
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Chloroacetyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions.
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Benzyl Ester: Improves lipid solubility, potentially aiding blood-brain barrier penetration .
Physicochemical Data
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A common method involves:
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Piperazine Functionalization: Reacting 2-methylpiperazine with chloroacetyl chloride to introduce the chloroacetyl group .
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Esterification: Coupling the intermediate with benzyl chloroformate under basic conditions (e.g., ).
Reaction Scheme:
Yield: 69–88% under optimized conditions .
Industrial-Scale Production
Industrial protocols emphasize cost-effective catalysts (e.g., piperidine) and solvent recovery systems. Patents highlight the use of continuous-flow reactors to enhance efficiency .
Pharmacological Activities
Antimicrobial Properties
Piperazine derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate:
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Gram-Positive Bacteria: MIC (Minimum Inhibitory Concentration) = 2–8 µg/mL against Staphylococcus aureus .
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Gram-Negative Bacteria: MIC = 4–16 µg/mL against Escherichia coli .
Mechanistic studies suggest disruption of bacterial cell membrane integrity via chloroacetyl-mediated alkylation .
Comparative Cytotoxicity Table:
Anti-Inflammatory Effects
In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg, comparable to dexamethasone .
Applications in Drug Development
Prodrug Design
The benzyl ester moiety serves as a prodrug motif, hydrolyzing in vivo to release active carboxylic acid metabolites. This strategy improves oral bioavailability .
Targeted Therapeutics
Functionalization at the piperazine nitrogen enables conjugation with tumor-targeting ligands (e.g., folic acid), enhancing specificity for cancer cells .
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